molecular formula C20H20ClN3O4S B2819938 2-(4-chlorophenoxy)-2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide CAS No. 2034336-77-9

2-(4-chlorophenoxy)-2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide

Cat. No. B2819938
CAS RN: 2034336-77-9
M. Wt: 433.91
InChI Key: WPQUXVAVQMIUHW-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic way of naming chemical substances based on their structure. The molecular formula shows the types and numbers of atoms in a molecule, while the structural formula shows the arrangement of the atoms .


Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can include the starting materials, the reactions used, the conditions under which the reactions occur, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the three-dimensional arrangement of atoms in a molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include looking at what reactants are needed, what products are formed, and what the mechanism of the reaction is .


Physical And Chemical Properties Analysis

Physical and chemical properties include things like melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Synthesis and Biological Activities

  • Antitubercular Activity : Novel oxadiazole derivatives have been synthesized and evaluated for their antitubercular activity, with some compounds showing promising activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Al-Tamimi et al., 2018).
  • Antimicrobial and Antifungal Effects : Oxadiazole compounds have also been studied for their antimicrobial and antifungal properties, indicating their potential use in the development of new antimicrobial agents (Viji et al., 2020).
  • Anticancer Agents : Certain pyrazoline derivatives, particularly those with chlorophenyl groups, have been found to exhibit significant anticancer activity against various cancer cell lines, suggesting their potential application in cancer therapy (Karabacak et al., 2015).
  • Fungicidal Activity : Compounds with oxadiazole derivatives have been prepared as potential fungicides, showing high activity against plant pathogens such as Rhizoctonia solani, indicating their utility in agricultural fungicides (Chen et al., 2000).

Mechanism of Action

The mechanism of action of a compound refers to how it behaves in a biological system. This is particularly relevant for drugs, where the mechanism of action refers to how the drug affects a disease .

Safety and Hazards

Safety and hazards refer to the potential dangers of handling or using the compound. This can include toxicity, flammability, and environmental impact .

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c1-11-22-17(28-24-11)16-14-8-9-26-10-15(14)29-18(16)23-19(25)20(2,3)27-13-6-4-12(21)5-7-13/h4-7H,8-10H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQUXVAVQMIUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide

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